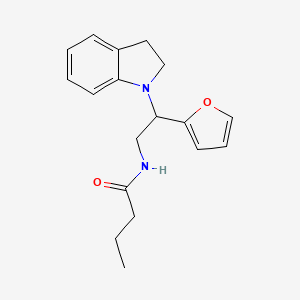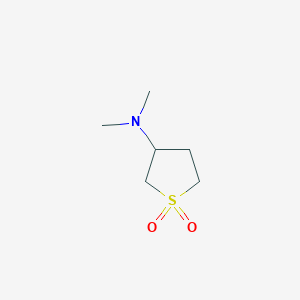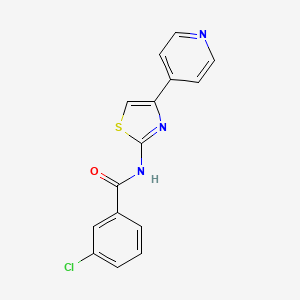
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Affinity and Antidepressant Activities
Research has shown the development of compounds with potential antidepressant and anxiolytic-like activities. A study by Zagórska et al. (2015) synthesized a series of compounds evaluated for their affinity towards serotoninergic and dopaminergic receptors. Some compounds exhibited potent receptor ligands' activities, suggesting their potential as antidepressants and anxiolytic agents. These findings were supported by docking studies indicating the importance of substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Structural Relationships
Another aspect of research focused on the synthesis and structure-affinity relationships of novel derivatives for affinity toward human Aβ plaques, as investigated by Cai et al. (2007). This research aimed at developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease, highlighting the compounds' potential in neurodegenerative disease research (Cai et al., 2007).
Toxicological Evaluation
Karanewsky et al. (2016) conducted a toxicological evaluation of novel compounds for assessing their safety for use in food and beverage applications. The study found no mutagenic or clastogenic effects in vitro and no adverse effects in short-term and subchronic oral toxicity studies in rats, providing insights into the safety profile of these compounds (Karanewsky et al., 2016).
Synthetic Access to Derivatives
Research on synthetic access to new derivatives has been explored, such as the study by Gobouri (2020), which focused on synthesizing new derivatives involving thiadiazols. This study contributes to the chemical diversity of compounds with potential applications in various scientific fields (Gobouri, 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nitration, alkylation, and condensation reactions.", "Starting Materials": [ "2,6-dioxopurine", "4-methylbenzyl chloride", "1-methyl-4-nitroimidazole", "sodium hydride", "methyl iodide", "thiourea", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Nitration of 2,6-dioxopurine with a mixture of sulfuric acid and nitric acid to form 8-nitro-2,6-dioxopurine", "Alkylation of 8-nitro-2,6-dioxopurine with 4-methylbenzyl chloride in the presence of sodium hydride to form 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine", "Reduction of 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine with sodium dithionite to form 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine", "Alkylation of 1-methyl-4-nitroimidazole with methyl iodide in the presence of sodium hydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-methyl", "Reaction of 1-methyl-4-nitro-1H-imidazol-5-yl-methyl with thiourea in the presence of acetic anhydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea", "Reduction of 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea with sodium dithionite to form 1-methyl-4-amino-1H-imidazol-5-yl-thiourea", "Coupling of 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine with 1-methyl-4-amino-1H-imidazol-5-yl-thiourea in the presence of sodium bicarbonate and sodium hydroxide to form 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione", "Purification of the final product by recrystallization from ethanol and water" ] } | |
CAS番号 |
941965-77-1 |
分子式 |
C19H19N7O4S |
分子量 |
441.47 |
IUPAC名 |
1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3 |
InChIキー |
ZMRQLBNDWDAQMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)
![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)


![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)


![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)


